molecular formula C9H11ClO2 B14396117 4-Chloro-2-(ethoxymethyl)phenol CAS No. 89879-53-8

4-Chloro-2-(ethoxymethyl)phenol

Cat. No.: B14396117
CAS No.: 89879-53-8
M. Wt: 186.63 g/mol
InChI Key: DSXISHUHXDHPEQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethoxymethyl)phenol is a phenolic derivative characterized by a hydroxyl group (-OH) at position 1, a chloro (-Cl) substituent at position 4, and an ethoxymethyl (-CH₂OCH₂CH₃) group at position 2 on the benzene ring. This compound has been identified in natural sources, such as the pseudobulbs of Pleione bulbocodioides, a medicinal plant, where it is isolated alongside other phenolic derivatives .

Properties

CAS No.

89879-53-8

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-(ethoxymethyl)phenol

InChI

InChI=1S/C9H11ClO2/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,11H,2,6H2,1H3

InChI Key

DSXISHUHXDHPEQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(ethoxymethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired phenol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(ethoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(ethoxymethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethoxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethoxymethyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: The chloro group at position 4 increases acidity (pKa ~8–10) and stabilizes the phenoxide ion, enhancing nucleophilic reactivity. The ethoxymethyl group at position 2 introduces steric bulk and moderate hydrophobicity, which may improve membrane permeability compared to polar analogs like 4-Chloro-2-[(ethylamino)methyl]phenol . Benzyl (chlorophene) and indole substituents significantly increase hydrophobicity, affecting environmental persistence and bioaccumulation .

Reactivity and Stability

  • Oxidation: Chlorophene and this compound are susceptible to oxidation by manganese oxides (MnO₂), yielding quinone-like products. However, chlorophene reacts faster due to the electron-donating benzyl group stabilizing radical intermediates .
  • Synthetic Accessibility: this compound is naturally occurring, while analogs like 4-Chloro-2-[(ethylamino)methyl]phenol are synthesized via reductive amination or Schiff base formation .

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